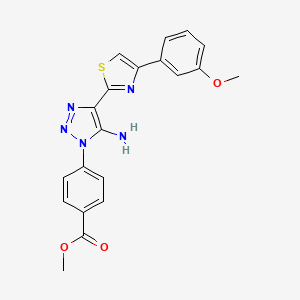
methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has focused on synthesizing novel triazole derivatives and evaluating their antimicrobial activities. For instance, derivatives of 1,2,4-triazole have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This indicates the potential of methyl 4-(5-amino-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-1-yl)benzoate and its derivatives in developing new antimicrobial agents (H. Bektaş et al., 2007).
Potential in Photodynamic Therapy
The compound's derivatives have also been explored for their potential in photodynamic therapy (PDT) for cancer treatment. Specifically, zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing a Schiff base have shown promising properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, suggesting the role of this compound derivatives in cancer treatment (M. Pişkin et al., 2020).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Benzimidazole derivatives, including structures similar to this compound, have been synthesized and tested as inhibitors for mild steel corrosion in acidic solutions. These compounds have shown significant inhibition efficiency, highlighting their potential in protecting metals against corrosion (M. Yadav et al., 2013).
Anticancer Activities
Furthermore, derivatives have been explored for their anticancer activities through various mechanisms, including inhibition of tubulin polymerization. One study identified a compound with promising antiproliferative activity toward human cancer cells, attributed to its ability to inhibit tubulin polymerization and induce G2/M cell cycle arrest in HeLa cells. This research underscores the potential of such compounds in developing new anticancer therapies (Hidemitsu Minegishi et al., 2015).
properties
IUPAC Name |
methyl 4-[5-amino-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-27-15-5-3-4-13(10-15)16-11-29-19(22-16)17-18(21)25(24-23-17)14-8-6-12(7-9-14)20(26)28-2/h3-11H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACAMHCIEWLIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

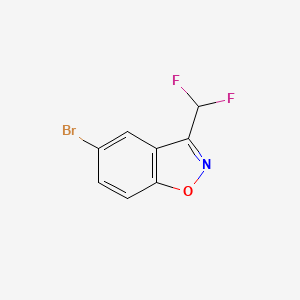
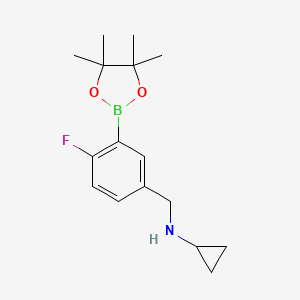

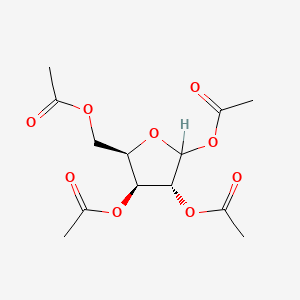
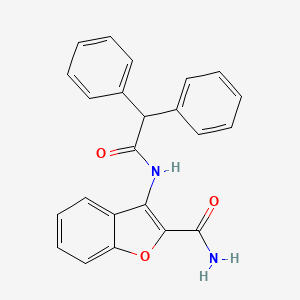
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)
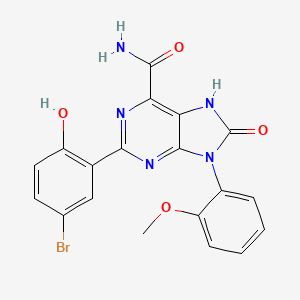
![(2Z)-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B2753342.png)
![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2753344.png)
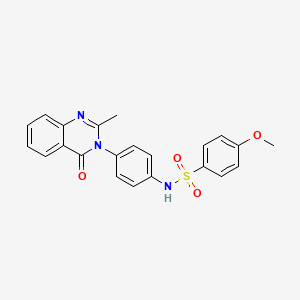
![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2753347.png)

![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)
![3-(4-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2753350.png)